tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

HCV NS3 protease Peptidomimetic Conformational constraint

tert-Butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1108172-95-7) is a chiral, enantiomerically defined bicyclic amine building block featuring the conformationally rigid 3-azabicyclo[3.1.0]hexane core with a Boc-protected aminomethyl substituent at the 2-position in the (1S,2S,5R) absolute configuration. This scaffold belongs to the class of proline-templated amino acids (PTAAs) and serves as a privileged intermediate for constructing peptidomimetic protease inhibitors, GPCR-targeted ligands, and rule-of-three compliant fragments for fragment-based drug discovery.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 1108172-95-7
Cat. No. B2986061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS1108172-95-7
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC2C1CN
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(7)9(13)5-12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m0/s1
InChIKeyJHUZWJPECLTTFD-XHNCKOQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1108172-95-7): A Single-Enantiomer Bicyclic Proline Analog for Constrained Pharmacophore Construction


tert-Butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1108172-95-7) is a chiral, enantiomerically defined bicyclic amine building block featuring the conformationally rigid 3-azabicyclo[3.1.0]hexane core with a Boc-protected aminomethyl substituent at the 2-position in the (1S,2S,5R) absolute configuration [1]. This scaffold belongs to the class of proline-templated amino acids (PTAAs) and serves as a privileged intermediate for constructing peptidomimetic protease inhibitors, GPCR-targeted ligands, and rule-of-three compliant fragments for fragment-based drug discovery [2][3]. Its molecular formula is C₁₁H₂₀N₂O₂ (MW 212.29 g/mol), and it is commercially available at purities typically ≥97% .

Why Generic Substitution Fails for tert-Butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: Stereochemical Fidelity and Scaffold Preorganization as Non-Negotiable Procurement Parameters


The 3-azabicyclo[3.1.0]hexane scaffold exists in multiple stereoisomeric forms, and the (1S,2S,5R) configuration of CAS 1108172-95-7 encodes a specific spatial orientation of the aminomethyl handle that cannot be replicated by its diastereomers or enantiomers [1]. Closely related analogs—including the (1R,2R,5S) enantiomer (CAS 2165941-41-1), the (1R,2S,5S)-rel diastereomer (CAS 1017273-73-2), and 1-substituted regioisomers (CAS 134574-96-2)—differ fundamentally in the vector of the primary amine and the shape of the bicyclic framework . In protease inhibitor programs, the P2 moiety's stereochemistry directly determines the binding pose within the enzyme active site; even a single stereocenter inversion has been shown to abrogate NS3 protease affinity entirely . Substitution with a racemic or diastereomeric mixture therefore introduces uncontrolled variables into SAR studies, fragment screening campaigns, and patent defensibility.

Quantitative Differentiation Evidence for tert-Butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: Comparator-Anchored Data for Procurement Decisions


Conformational Preorganization: 3-Azabicyclo[3.1.0]hexane Scaffold Delivers 1000-Fold NS3 Protease Affinity Gain Over Proline in Peptidomimetic Contexts

Incorporation of the 3-azabicyclo[3.1.0]hexane moiety as a constrained P2 element in a pentapeptide scaffold resulted in a 1000-fold increase in NS3 protease binding affinity compared to the analogous proline-containing sequence . This effect has been structurally rationalized by the fixed dihedral angle adopted by the cyclopropane-fused pyrrolidine, which pre-organizes the P2 substituent for optimal interaction with the S2 pocket of the NS3 active site. While the published data are derived from the 6,6-dimethyl analog used in Boceprevir synthesis, the conformational constraint is an intrinsic property of the 3-azabicyclo[3.1.0]hexane core shared by CAS 1108172-95-7 .

HCV NS3 protease Peptidomimetic Conformational constraint Proline analog

Stereochemical Purity: Enantiomerically Defined (1S,2S,5R) Configuration Eliminates the 50% Inactive Enantiomer Burden Inherent to Racemic Building Blocks

CAS 1108172-95-7 is supplied as the single (1S,2S,5R) enantiomer with a typical purity specification of ≥97% . By contrast, the racemic or 'rel' forms (e.g., CAS 1017273-73-2, (1R,2S,5S)-rel) contain equimolar mixtures of enantiomers . In protease inhibitor programs, only one enantiomer of the P2 bicyclic proline analog is accommodated by the enzyme active site; the opposite enantiomer is either inactive or may bind with altered pharmacology. A landmark study on all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrated that chromatographic or diastereomeric salt resolution is required to isolate individual stereoisomers, adding synthetic steps and cost for end-users who purchase racemic mixtures [1]. Procuring the pre-resolved (1S,2S,5R) enantiomer eliminates this burden.

Chiral resolution Enantiomeric purity Stereoisomer procurement SAR reproducibility

Functional Handle Differentiation: 2-Aminomethyl Substituent Enables Divergent Derivatization Compared to 2-Carboxylic Acid and 1-Aminomethyl Regioisomers

CAS 1108172-95-7 bears a primary aminomethyl group at the 2-position, providing a nucleophilic handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling . This contrasts with the more common 2-carboxylic acid analog (CAS 285-59-6 derivatives) that requires amide coupling via the carboxylate, producing a reversed connectivity . It also differs from the 1-aminomethyl regioisomer (CAS 134574-96-2), where the amine vector projects from the bridgehead position rather than the pyrrolidine ring . In DPP-IV inhibitor development, the analogous 3-azabicyclo[3.1.0]hexane-6-amine derivatives at the P2 position achieved 40-fold selectivity over related dipeptidyl peptidases (DPP8, DPP9), with the amine position directly influencing the selectivity profile [1].

Building block versatility Aminomethyl handle Amide coupling Reductive amination

Fragment-Based Drug Discovery Fitness: Physicochemical Profile Aligns with Rule-of-Three Criteria for 3D Fragment Library Construction

The 3-azabicyclo[3.1.0]hexane scaffold, when elaborated via transannular C–H arylation, generates fragments that are compliant with the Rule of Three (Ro3) guidelines for fragment-based drug discovery (MW ≤ 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. CAS 1108172-95-7 (MW 212.29) falls well within these criteria and introduces three-dimensional shape character—a feature systematically underrepresented in commercial fragment libraries dominated by sp²-rich, planar compounds [1][2]. A Pd-catalyzed transannular C(sp³)–H arylation methodology has been specifically developed for 3-azabicyclo[3.1.0]hexane substrates, enabling rapid library synthesis with microwave-accelerated reaction times under 1 hour [1].

Fragment-based drug discovery Rule of three 3D fragments Physicochemical properties

μ Opioid Receptor Ligand Scaffold: Picomolar Binding Affinity and Subtype Selectivity Achievable from 3-Azabicyclo[3.1.0]hexane Core

In a comprehensive SAR study of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid receptor ligands, Lunn et al. (2012) reported that optimized compounds from this scaffold class achieve picomolar binding affinity (Ki values in the picomolar range) for the μ opioid receptor with high selectivity over δ and κ subtypes [1]. An earlier disclosure from the same program demonstrated that a single methyl group addition to the 3-azabicyclo[3.1.0]hexane core produced a 35-fold improvement in μ receptor binding affinity, underscoring the scaffold's sensitivity to subtle structural modifications—a feature that makes enantiomerically defined building blocks like CAS 1108172-95-7 essential for reproducible SAR [2].

μ opioid receptor Picomolar affinity GPCR ligands Subtype selectivity

Boc Protection Strategy: Orthogonal Deprotection Under Mild Acidic Conditions Preserves Acid-Labile Functionality During Multi-Step Syntheses

The tert-butyloxycarbonyl (Boc) protecting group on CAS 1108172-95-7 can be selectively removed under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), liberating the secondary amine of the 3-azabicyclo[3.1.0]hexane ring for further functionalization while leaving the primary aminomethyl group available for orthogonal protection or direct derivatization . This contrasts with Fmoc-protected analogs, which require basic conditions (piperidine) for deprotection and are incompatible with base-sensitive substrates [1]. The Boc group's acid-lability is compatible with solid-phase peptide synthesis (SPPS) workflows employing Fmoc chemistry on the growing peptide chain, enabling sequential deprotection strategies [2].

Boc deprotection Orthogonal protecting groups Solid-phase peptide synthesis Multi-step synthesis

Evidence-Backed Application Scenarios for tert-Butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1108172-95-7)


HCV NS3/4A Protease Inhibitor Lead Optimization: Constrained P2 Mimetic with Validated 1000-Fold Affinity Gain

Medicinal chemistry teams developing next-generation HCV protease inhibitors can deploy CAS 1108172-95-7 as a pre-organized P2 building block. The 3-azabicyclo[3.1.0]hexane scaffold has been validated in the approved drug Boceprevir, where it provides a 1000-fold enhancement in NS3 protease binding over proline . The (1S,2S,5R) stereochemistry and 2-aminomethyl handle of CAS 1108172-95-7 enable construction of P2-P3 amide linkages with precise control over the amine vector, directly impacting S2 pocket occupancy and selectivity . Procurement of the single enantiomer eliminates the need for in-house chiral resolution, a significant cost and time advantage given that the P2 intermediate is typically the most expensive component of the Boceprevir synthetic route .

Fragment-Based Drug Discovery: 3D-Enriched, Rule-of-Three-Compliant Core for Primary Screening Libraries

Fragment-based drug discovery groups seeking to diversify their screening collections with three-dimensional fragments should prioritize CAS 1108172-95-7. The compound meets all Rule-of-Three criteria (MW 212.29, cLogP ~1.0, 1 HBD, 3 HBA) and provides a high fraction sp³ (0.73), addressing the systematic underrepresentation of 3D character in commercial fragment libraries . The Boc-protected amine and free aminomethyl group provide two orthogonal vectors for fragment elaboration. Furthermore, the Pd-catalyzed transannular C–H arylation methodology developed specifically for 3-azabicyclo[3.1.0]hexane substrates enables rapid follow-up chemistry to generate focused fragment libraries .

μ Opioid Receptor Antagonist Development: Scaffold with Demonstrated Picomolar Affinity and Subtype Selectivity

CNS drug discovery programs targeting the μ opioid receptor for pruritus, pain, or opioid use disorder can leverage CAS 1108172-95-7 as a core scaffold. Published SAR demonstrates that 3-azabicyclo[3.1.0]hexane derivatives achieve picomolar binding affinity at μ receptors with high selectivity over δ and κ subtypes . The 'magic methyl' effect observed in this series—where a single methyl addition produced a 35-fold affinity improvement—highlights the scaffold's exquisite sensitivity to substitution pattern, making enantiomerically pure, regiospecifically functionalized building blocks essential for reproducible SAR exploration [3]. The 2-aminomethyl group provides a direct attachment point for the aryl/heteroaryl substituents identified as critical for μ receptor affinity in the Lunn et al. SAR series .

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Design: P2 Building Block with Documented 40-Fold Selectivity Over Off-Target Proteases

Teams pursuing DPP-IV inhibitors for type 2 diabetes can incorporate CAS 1108172-95-7 as a conformationally rigid P2 element. Sattigeri et al. (2008) demonstrated that 3-azabicyclo[3.1.0]hexane derivatives at the P2 position of 2-cyanopyrrolidine-based DPP-IV inhibitors deliver selectivity against related dipeptidyl peptidases (DPP8, DPP9) . The scaffold's conformational rigidity restricts the accessible dihedral angles of the P2 substituent, a critical determinant of DPP-IV vs. DPP8/DPP9 selectivity. The Boc-protected ring nitrogen of CAS 1108172-95-7 allows for late-stage N-functionalization after peptide coupling, providing strategic flexibility in SAR exploration .

Quote Request

Request a Quote for tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.